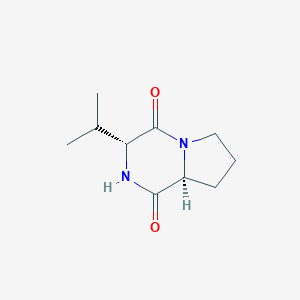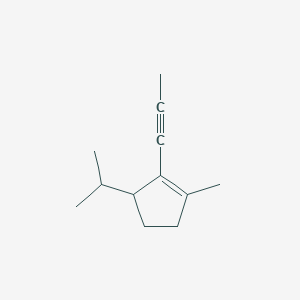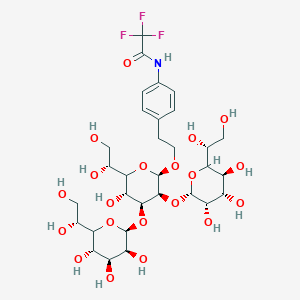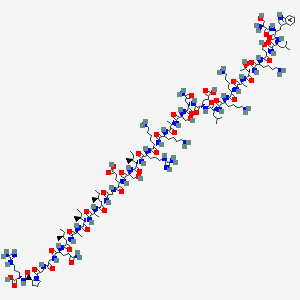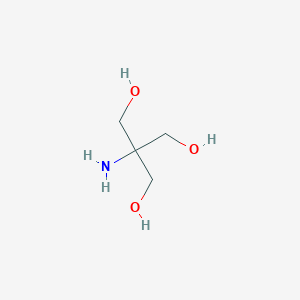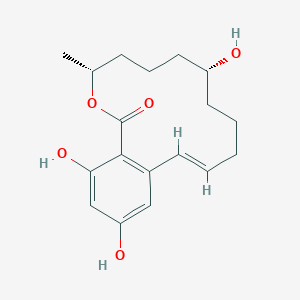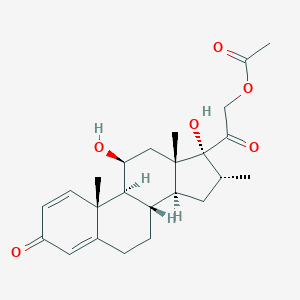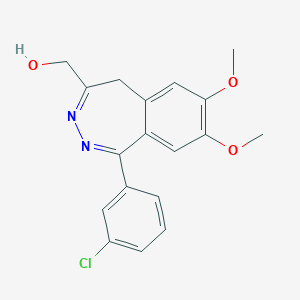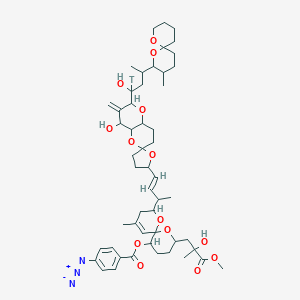
27-Me-7-Abo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27-Me-7-Abo is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the triazole family and has shown promising results in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of 27-Me-7-Abo is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of specific enzymes and receptors. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical And Physiological Effects
27-Me-7-Abo has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation in animal models. In addition, it has also been shown to improve cognitive function and reduce pain in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 27-Me-7-Abo in lab experiments is its high potency and specificity. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity and side effects. However, one of the main limitations of using 27-Me-7-Abo is its high cost, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 27-Me-7-Abo. One area of research is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the mechanism of action of 27-Me-7-Abo needs to be further elucidated to understand its therapeutic effects fully. Finally, more studies need to be conducted to investigate the safety and efficacy of the compound in human trials.
Conclusion
In conclusion, 27-Me-7-Abo is a synthetic compound that has shown promising results in the treatment of various diseases. Its high potency and specificity make it an attractive candidate for use in lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 27-Me-7-Abo involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with methylamine hydrochloride and sodium cyanoborohydride. The reaction is carried out in methanol at room temperature, and the resulting product is purified using column chromatography. The yield of the synthesis is around 60%, and the purity of the compound is confirmed using NMR and HPLC analysis.
Scientific Research Applications
27-Me-7-Abo has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antifungal, and antibacterial properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has also been shown to have anti-inflammatory and analgesic effects.
properties
CAS RN |
130288-23-2 |
|---|---|
Product Name |
27-Me-7-Abo |
Molecular Formula |
C52H73N3O14 |
Molecular Weight |
966.2 g/mol |
IUPAC Name |
[2-[(E)-4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)-1-tritiobutyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-8-(2-hydroxy-3-methoxy-2-methyl-3-oxopropyl)-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-11-yl] 4-azidobenzoate |
InChI |
InChI=1S/C52H73N3O14/c1-30-26-41(67-52(28-30)42(17-16-38(66-52)29-49(6,60)48(59)61-7)64-47(58)35-11-13-36(14-12-35)54-55-53)31(2)10-15-37-19-23-51(65-37)24-20-40-46(69-51)43(57)34(5)45(63-40)39(56)27-33(4)44-32(3)18-22-50(68-44)21-8-9-25-62-50/h10-15,28,31-33,37-46,56-57,60H,5,8-9,16-27,29H2,1-4,6-7H3/b15-10+/i39T |
InChI Key |
RXAJBELCEGZIEL-LVPTXOEESA-N |
Isomeric SMILES |
[3H]C(CC(C)C1C(CCC2(O1)CCCCO2)C)(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)/C=C/C(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
Canonical SMILES |
CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)OC)O)OC(=O)C8=CC=C(C=C8)N=[N+]=[N-])C)O)O |
synonyms |
27-Me-7-ABO 27-methyl 7-O-(4-azidobenzoyl)okadaate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



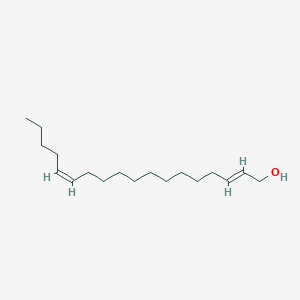
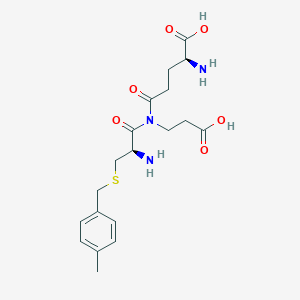
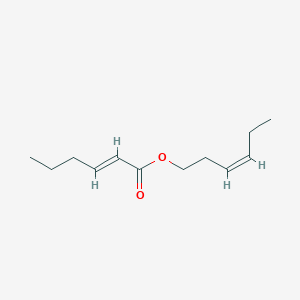
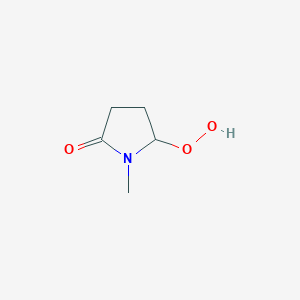
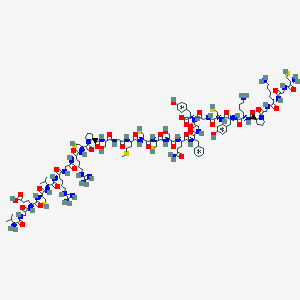
![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)
